molecular formula C19H11ClN4OS2 B3003707 3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 332162-57-9

3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3003707
CAS No.: 332162-57-9
M. Wt: 410.89
InChI Key: URFLPRJGYQPPTA-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C19H11ClN4OS2 and its molecular weight is 410.89. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition

One significant application of derivatives similar to 3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is their role as inhibitors of Src kinase activity. Src kinase is an enzyme that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Compounds with a thieno[3,2-b]pyridine scaffold, when appropriately substituted, have shown potent inhibition of Src kinase activity. This inhibition is crucial for the development of therapeutic agents targeting cancer and other diseases where Src kinase is implicated (Boschelli et al., 2005).

Antimicrobial and Anticancer Activities

Another area of application is in the synthesis of compounds with antimicrobial and anticancer activities. Through various synthetic pathways, derivatives of thieno[2,3-b]pyridine have been designed to exhibit significant antimicrobial properties against a range of bacteria and fungi, as well as anticancer properties against various cancer cell lines. The structural diversity of these compounds allows for the exploration of their potential as novel therapeutic agents (Elewa et al., 2021).

Applications in Materials Science

Compounds featuring the thieno[2,3-b]pyridine moiety have also found applications in materials science, particularly in the development of solution-processable bulk-heterojunction solar cells. Their unique electronic properties make them suitable as components for photovoltaic devices, where they contribute to improved power conversion efficiencies by facilitating effective charge transfer processes (Gupta et al., 2015).

Synthesis of Heterocyclic Compounds

The structural framework of this compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds. These compounds are of interest not only for their potential biological activities but also for their applications in the development of new materials with specialized properties. The versatility of this scaffold allows for the exploration of novel chemical reactions and the discovery of new compounds with diverse functionalities (Abdelhamid et al., 2008).

Properties

IUPAC Name

3,6-diamino-2-(4-chlorobenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4OS2/c20-10-5-3-9(4-6-10)16(25)17-15(22)14-13(12-2-1-7-26-12)11(8-21)18(23)24-19(14)27-17/h1-7H,22H2,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFLPRJGYQPPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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